
CCR8 antagonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CCR8 antagonist 3 is a compound designed to inhibit the activity of the C-C motif chemokine receptor 8 (CCR8). This receptor is a class A G-protein coupled receptor that is highly expressed on intratumoral regulatory T cells. These cells play a crucial role in suppressing anti-tumor immune responses, making CCR8 a promising target for cancer immunotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CCR8 antagonist 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 as solvents and stabilizers . The detailed synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis in specialized reactors. The process includes the purification of the final product using techniques such as crystallization, chromatography, and solvent extraction to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
CCR8 antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Hydrogen peroxide for oxidation reactions.
- Sodium borohydride for reduction reactions.
- Halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Aplicaciones Científicas De Investigación
CCR8 antagonist 3 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of CCR8 and its interactions with other molecules.
Biology: Helps in understanding the role of CCR8 in immune cell signaling and function.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy by targeting intratumoral regulatory T cells.
Industry: Used in the development of new drugs and therapeutic antibodies targeting CCR8
Mecanismo De Acción
CCR8 antagonist 3 exerts its effects by binding to the CCR8 receptor, thereby blocking its interaction with its natural ligand, CCL1. This inhibition prevents the activation of downstream signaling pathways that promote the survival and function of regulatory T cells. By blocking CCR8, this compound reduces the immunosuppressive activity of these cells, thereby enhancing anti-tumor immune responses .
Comparación Con Compuestos Similares
Similar Compounds
LMD-009: A potent nonpeptidic agonist of CCR8.
IPG7236: A selective CCR8 antagonist that has shown significant tumor inhibition in preclinical models
Uniqueness
CCR8 antagonist 3 is unique in its high specificity and potency in inhibiting CCR8. Unlike other compounds that may have off-target effects, this compound selectively targets CCR8, making it a promising candidate for cancer immunotherapy .
Propiedades
Fórmula molecular |
C29H33N3O4 |
|---|---|
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
3-[9-[[2-(2-methoxyphenoxy)phenyl]methyl]-3,9-diazaspiro[5.5]undecane-3-carbonyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C29H33N3O4/c1-35-25-10-4-5-11-26(25)36-24-9-3-2-7-22(24)21-31-17-12-29(13-18-31)14-19-32(20-15-29)28(34)23-8-6-16-30-27(23)33/h2-11,16H,12-15,17-21H2,1H3,(H,30,33) |
Clave InChI |
AQTZHUHBIRXOHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OC2=CC=CC=C2CN3CCC4(CC3)CCN(CC4)C(=O)C5=CC=CNC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


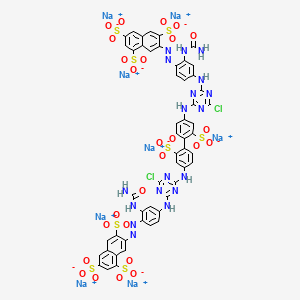
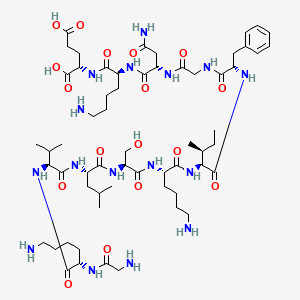

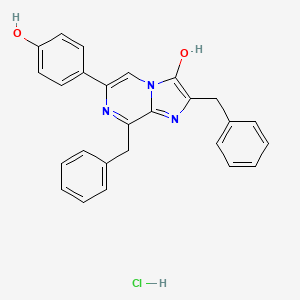
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)


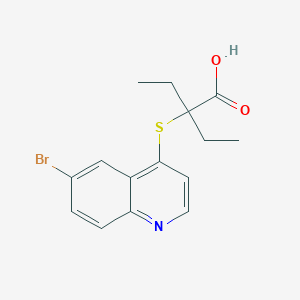
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)

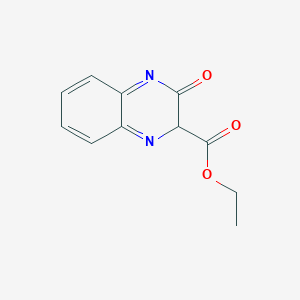
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
